molecular formula C11H13ClFNO B5501123 N-butyl-4-chloro-2-fluorobenzamide

N-butyl-4-chloro-2-fluorobenzamide

Cat. No.: B5501123
M. Wt: 229.68 g/mol
InChI Key: LOERILJWUINQBU-UHFFFAOYSA-N
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Description

N-butyl-4-chloro-2-fluorobenzamide is a chemical compound with the molecular formula C11H13ClFNO and a molecular weight of 229.68 g/mol. It is primarily used in research and has various applications in scientific studies. The compound is known for its stability and versatility in different chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-4-chloro-2-fluorobenzamide typically involves the reaction of 4-chloro-2-fluorobenzoic acid with butylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-butyl-4-chloro-2-fluorobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the benzene ring.

    Oxidation and Reduction: The amide group can be involved in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzamides, while oxidation and reduction can modify the functional groups present in the compound.

Scientific Research Applications

N-butyl-4-chloro-2-fluorobenzamide has several applications in scientific research, including:

    Photocatalytic Reactions: It can be involved in photocatalytic reactions, such as the fluorination of benzylic, allylic, and unactivated C-H bonds.

    Imaging Tumor Proliferation: Structurally related compounds have been explored for their potential in imaging tumor proliferation using PET imaging.

    Synthesis of Novel Compounds: The compound can serve as a precursor or intermediate in the synthesis of novel compounds with potential therapeutic or diagnostic applications.

    Environmental Applications: Similar compounds have been studied for their environmental applications, such as in the photocatalytic degradation of pollutants.

Mechanism of Action

The mechanism of action of N-butyl-4-chloro-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo various chemical reactions, which can modify its structure and properties. These modifications can influence its interaction with biological molecules, such as enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-butyl-2-chloro-4-fluorobenzamide
  • N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-18F-fluoroethoxy)-5-methylbenzamide

Uniqueness

N-butyl-4-chloro-2-fluorobenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications in research, such as selective fluorination reactions and imaging studies.

Properties

IUPAC Name

N-butyl-4-chloro-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClFNO/c1-2-3-6-14-11(15)9-5-4-8(12)7-10(9)13/h4-5,7H,2-3,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOERILJWUINQBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=C(C=C(C=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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